4-Pentenoic anhydride

Catalog No.
S1908513
CAS No.
63521-92-6
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentenoic anhydride

CAS Number

63521-92-6

Product Name

4-Pentenoic anhydride

IUPAC Name

pent-4-enoyl pent-4-enoate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-4H,1-2,5-8H2

InChI Key

NEDHQDYBHYNBIF-UHFFFAOYSA-N

SMILES

C=CCCC(=O)OC(=O)CCC=C

Canonical SMILES

C=CCCC(=O)OC(=O)CCC=C

Monomer for Cross-Linked Polyanhydrides:

4-Pentenoic anhydride serves as a valuable monomer for the synthesis of cross-linked polyanhydrides. These polymers possess unique properties like biodegradability and tunable degradation rates, making them attractive for drug delivery applications. Studies have explored its use in creating photopolymerized thiol-ene polyanhydrides. Researchers investigated the erosion, release characteristics, and cytotoxicity of these materials ().

Synthesis of Polymers with Functional Groups:

The presence of a vinyl group in 4-pentenoic anhydride allows its incorporation into polymers containing pendant vinyl or acetylene functionalities. These functional groups can further participate in various reactions for targeted polymer modifications, enabling the creation of novel materials with specific properties ().

Potential Applications in Biomaterials:

Research suggests that 4-pentenoic anhydride might hold promise in the development of biomaterials. For instance, studies have explored its use in the preparation of glucose functionalized copolymers. These materials could potentially find applications in areas like targeted drug delivery or biocompatible implants, although further research is needed to explore their full potential ().

4-Pentenoic anhydride is a chemical compound characterized by the formula C10H14O3C_{10}H_{14}O_{3}. It is an anhydride derived from 4-pentenoic acid, which features a five-carbon chain with a double bond at the fourth position. This compound is notable for its potential applications in polymer chemistry, particularly in the synthesis of biodegradable polymers and drug delivery systems. The presence of a vinyl group in its structure enables it to participate in various

  • Polymerization: It can polymerize through radical mechanisms due to its vinyl group, leading to the formation of polyanhydrides.
  • Esterification: The anhydride can react with alcohols to form esters, which are useful in various applications including coatings and adhesives.
  • Hydrolysis: In the presence of water, 4-pentenoic anhydride can hydrolyze to yield 4-pentenoic acid, releasing acetic acid as a byproduct .

The synthesis of 4-pentenoic anhydride typically involves:

  • Dehydration of 4-Pentenoic Acid: The most common method is the dehydration of 4-pentenoic acid, often using dehydrating agents such as phosphorus pentoxide or by heating under controlled conditions.
  • Chemical Modification: It can also be synthesized through chemical modification of other related compounds by introducing the anhydride functionality via acylation reactions .

4-Pentenoic anhydride has several applications:

  • Polymer Chemistry: It serves as a monomer for synthesizing cross-linked polyanhydrides, which are used in drug delivery systems and biodegradable materials.
  • Coatings and Adhesives: Due to its reactivity, it is utilized in the formulation of coatings and adhesives that require specific mechanical properties.
  • Biomaterials: The compound shows promise in developing biomaterials for medical applications, including implants and targeted drug delivery systems .

Interaction studies involving 4-pentenoic anhydride focus on its reactivity with various biological molecules and its behavior in polymer matrices. Research has shown that the incorporation of this compound into polymer systems can affect their degradation rates and release characteristics. Studies have also explored its cytotoxicity when used in drug delivery formulations, indicating that while it can be effective, careful consideration is needed regarding its concentration and formulation .

Several compounds share structural similarities with 4-pentenoic anhydride. Here are some notable examples:

Compound NameChemical FormulaKey Features
4-Pentenoic AcidC5H8O2C_{5}H_{8}O_{2}Precursor to 4-pentenoic anhydride; contains a carboxylic acid group.
2-Pentenoic AcidC5H8O2C_{5}H_{8}O_{2}Has a double bond at position 2; different reactivity profile.
3-Pentenoic AcidC5H8O2C_{5}H_{8}O_{2}Double bond at position 3; used in flavoring agents.
Vinyl AcetateC4H6O2C_{4}H_{6}O_{2}A vinyl ester used extensively in polymer production; less complex than 4-pentenoic anhydride.

Uniqueness of 4-Pentenoic Anhydride

What sets 4-pentenoic anhydride apart from these compounds is its ability to form cross-linked structures that are both biodegradable and functionalized for specific applications in drug delivery and biomaterials. Its reactivity due to the vinyl group allows for diverse modifications that enhance its utility compared to similar compounds lacking such functionalities .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Pentenoic anhydride

Dates

Modify: 2023-08-16

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